4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 331459-99-5
VCID: VC21396799
InChI: InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14-
SMILES: C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Molecular Formula: C24H18O3
Molecular Weight: 354.4g/mol

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate

CAS No.: 331459-99-5

Cat. No.: VC21396799

Molecular Formula: C24H18O3

Molecular Weight: 354.4g/mol

* For research use only. Not for human or veterinary use.

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate - 331459-99-5

Specification

CAS No. 331459-99-5
Molecular Formula C24H18O3
Molecular Weight 354.4g/mol
IUPAC Name [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (Z)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14-
Standard InChI Key AQUDAQATXWUGHF-HBKJEHTGSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate is an organic compound characterized by its unique molecular structure featuring both chalcone and cinnamate moieties. This section examines the fundamental properties and identifiers that define this compound. The molecule represents an interesting case in stereochemistry, with different configurations at two key double bonds in its structure.

The compound is registered with CAS Number 331459-99-5 and has been documented in multiple chemical databases . It possesses a molecular formula of C₂₄H₁₈O₃, indicating 24 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms arranged in a specific structural configuration . The exact molecular weight of this compound is calculated to be 354.4 g/mol, which plays an important role in its physical properties and potential applications.

In addition to its primary IUPAC name, this compound is also known by several synonyms including "4-(3-oxo-3-phenyl-1-propenyl)phenyl 3-phenylacrylate" and has been assigned various database identifiers such as MFCD00169212 in different chemical repositories . These multiple identifiers facilitate cross-referencing across various chemical databases and research publications, although the standardized IUPAC nomenclature remains the most precise way to identify the specific stereoisomer.

Nomenclature and Identifiers

The compound's identity is established through various standardized chemical identifiers as presented in Table 1. These identifiers are essential for unambiguous reference to this specific molecule in scientific literature and chemical databases.

Identifier TypeValue
IUPAC Name4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate
CAS Registry Number331459-99-5
PubChem CID16413808
European Community (EC) Number150-312-7
Molecular FormulaC₂₄H₁₈O₃
Molecular Weight354.4 g/mol
InChIInChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14-
InChIKeyAQUDAQATXWUGHF-XINBEAJESA-N

The IUPAC name specifically denotes the stereochemical configuration of the molecule, with (1E) indicating the trans configuration of the double bond in the chalcone portion and (2Z) indicating the cis configuration in the cinnamate portion. This precise stereochemical designation is crucial for distinguishing this compound from its isomers .

Structural Characteristics

The molecule 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate possesses a complex structure with specific stereochemical features that define its identity and potentially influence its properties. This section examines the structural elements that characterize this compound and differentiate it from related isomers.

Molecular Structure and Stereochemistry

The compound features two key structural components: a chalcone-like moiety and a cinnamate ester group. The chalcone portion contains a (1E) configuration at its double bond, while the cinnamate portion exhibits a (2Z) configuration . This stereochemical arrangement distinguishes it from the related isomer that has an (E) configuration at both double bonds (CID 5772620) .

The structural backbone consists of two phenyl rings connected by a prop-1-en-1-yl bridge with a ketone group, forming the chalcone portion. This structure is then linked through an ester bond to a cinnamoyl group with its own phenyl ring . The specific stereochemistry at each double bond creates a unique three-dimensional arrangement that can significantly influence the compound's physical properties, reactivity, and potential biological activities.

Physical and Chemical Properties

Computed Properties

Several physical and chemical properties of the compound have been computationally determined and are presented in Table 2. These properties provide insight into the molecule's behavior in different environments and its potential interactions with other compounds.

PropertyValueMethod
XLogP34.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count7Computed by Cactvs 3.4.8.18
Exact Mass354.125594432 DaComputed by PubChem 2.2

The XLogP3 value of 4.9 indicates that the compound is highly lipophilic, suggesting good solubility in non-polar solvents and limited water solubility . The absence of hydrogen bond donors (0) and the presence of three hydrogen bond acceptors (oxygen atoms) influence the compound's intermolecular interactions and potential binding to biological targets . With seven rotatable bonds, the molecule possesses considerable conformational flexibility, which could impact its crystal packing, solubility, and interactions with potential receptors .

Structural Features and Reactivity

The compound contains several functional groups that can participate in chemical reactions. The α,β-unsaturated carbonyl groups in both the chalcone and cinnamate portions can undergo various addition reactions, including Michael additions with nucleophiles . The ester linkage is susceptible to hydrolysis under appropriate conditions, potentially yielding the corresponding phenol and cinnamic acid derivatives.

The conjugated systems throughout the molecule contribute to its potential chromophoric properties, suggesting possible applications in spectroscopic studies or as a structural component in materials with specific optical properties. The extended π-electron system may also influence the compound's potential for π-π stacking interactions with aromatic systems in various applications .

Related Compounds and Isomers

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate exists within a family of related compounds and isomers that share similar structural features but differ in specific aspects of their molecular arrangement. Understanding these relationships provides context for this compound's place within organic chemistry.

Stereoisomers

The search results reveal at least one stereoisomer of the target compound: [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate (PubChem CID 5772620) . This isomer differs in having the (E) configuration at both double bonds, compared to the (E,Z) configuration of the target compound. The different stereochemical arrangements likely confer distinct physical properties and potentially different biological activities to these isomers.

The specific stereochemistry can influence properties such as:

  • Crystal packing and melting point

  • Solubility characteristics

  • Reactivity patterns

  • Interactions with potential biological targets

  • Spectroscopic properties

Structurally Related Compounds

Several structurally related compounds appear in the search results, including:

  • 4-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate (CAS No. 1426927-68-5) - This compound maintains the chalcone portion but replaces the cinnamate ester with a 4-methoxybenzoate group .

  • 4-[(1Z)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 4-tert-butylbenzoate (CAS No. 331460-29-8) - This variant features a Z-configuration in the chalcone portion and a 4-tert-butylbenzoate instead of the cinnamate ester .

  • 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]benzonitrile (CAS No. 22966-17-2) - This compound shares the chalcone structure but lacks the ester linkage and replaces it with a nitrile group .

These related compounds suggest potential pathways for structural modification and structure-activity relationship studies if biological or material science applications are explored.

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